molecular formula C25H22N6O3S B11425142 4-(2-((2-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)quinazolin-4-yl)amino)ethyl)benzenesulfonamide

4-(2-((2-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)quinazolin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B11425142
M. Wt: 486.5 g/mol
InChI Key: BMVZCTKXPMDBBP-UHFFFAOYSA-N
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Description

4-[2-({2-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]QUINAZOLIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a quinazoline core linked to an oxadiazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({2-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]QUINAZOLIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.

    Quinazoline Synthesis: The quinazoline core is often synthesized through condensation reactions involving anthranilic acid derivatives and amines.

    Linking the Oxadiazole and Quinazoline: This step involves nucleophilic substitution reactions to form the desired linkage.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-({2-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]QUINAZOLIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

4-[2-({2-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]QUINAZOLIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used to investigate cellular mechanisms and pathways, particularly those involving signal transduction and apoptosis.

    Industrial Applications: It may be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 4-[2-({2-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]QUINAZOLIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt cellular processes such as DNA replication, transcription, and signal transduction, leading to cell death or growth arrest.

Comparison with Similar Compounds

Similar Compounds

    4-[2-({2-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]QUINAZOLIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE: This compound is unique due to its specific structural combination of quinazoline, oxadiazole, and sulfonamide groups.

    Other Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core but differ in their substituents and overall structure.

    Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole are known for their photonic properties but lack the sulfonamide and quinazoline components.

Uniqueness

The uniqueness of 4-[2-({2-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]QUINAZOLIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE lies in its multifunctional structure, which allows it to interact with multiple biological targets and exhibit diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H22N6O3S

Molecular Weight

486.5 g/mol

IUPAC Name

4-[2-[[2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C25H22N6O3S/c1-16-6-10-18(11-7-16)24-30-31-25(34-24)23-28-21-5-3-2-4-20(21)22(29-23)27-15-14-17-8-12-19(13-9-17)35(26,32)33/h2-13H,14-15H2,1H3,(H2,26,32,33)(H,27,28,29)

InChI Key

BMVZCTKXPMDBBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=NC4=CC=CC=C4C(=N3)NCCC5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

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